![molecular formula C25H25N5O B2915025 N-(3-甲氧基苯基)-N'-{4-[5-(4-甲基苄基)-1,3,4-恶二唑-2-基]苯基}脲 CAS No. 1207014-27-4](/img/structure/B2915025.png)
N-(3-甲氧基苯基)-N'-{4-[5-(4-甲基苄基)-1,3,4-恶二唑-2-基]苯基}脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a urea derivative, which means it contains a functional group with the pattern (R1)N-CO-N(R2), where R1 and R2 are organic groups or hydrogen . Urea derivatives are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of N-substituted ureas typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, have been reported. These compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve nitration, conversion from the nitro group to an amine, and bromination .科学研究应用
酶抑制和抗癌活性
脲的衍生物,包括苯基和甲氧基苯基有改性的衍生物,已因其抑制各种酶和表现出抗癌活性的潜力而被研究。例如,一项关于脲衍生物的研究强调了它们对脲酶、β-葡萄糖醛酸酶和蛇毒磷酸二酯酶的抑制作用,某些化合物对前列腺癌细胞系表现出显着的体外抗癌活性 (Mustafa, Perveen, & Khan, 2014)。
糖原合酶激酶 3β (GSK-3β) 抑制
某些脲衍生物,特别是与 N-(4-甲氧基苯基)-N'-(5-硝基-1,3-噻唑-2-基)脲相关的衍生物,已被发现是 GSK-3β 的抑制剂,GSK-3β 是一种与包括阿尔茨海默病在内的多种疾病有关的关键酶。这些化合物已被合成并评估其潜在治疗应用,展示了脲衍生物在药物开发中的多功能性 (Lough 等,2010)。
抗糖尿病筛选
对与指定化合物相关的 novel 二氢嘧啶衍生物的研究已通过体外筛选显示出潜在的抗糖尿病特性。这些研究涉及化合物的合成,然后使用 α-淀粉酶抑制试验进行评估,突出了此类化学结构在解决糖尿病方面的潜力 (Lalpara 等,2021)。
放射性标记用于 PET 研究
放射性标记脲衍生物的合成和评估,针对 PET 研究中的特定酶抑制剂(如 GSK-3β),举例说明了此类化合物在生物医学成像中的应用。尽管已注意到脑穿透的挑战,但这些努力强调了脲衍生物在诊断成像中的潜力 (Vasdev 等,2005)。
属性
IUPAC Name |
1-(4-methylphenyl)-N-[(4-propan-2-ylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O/c1-17(2)20-10-8-19(9-11-20)15-27-25(31)23-24(21-5-4-14-26-16-21)30(29-28-23)22-12-6-18(3)7-13-22/h4-14,16-17H,15H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUQDGOTJIRNQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)C(C)C)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。